Cas no 21344-24-1 (5-Bromothieno[2,3-b]pyridine)
5-Bromothieno[2,3-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromothieno[2,3-b]pyridine
- 2-Amino-5-bromothiazolo[5,4-b]pyridine
- 5-bromo-thieno[2,3-b]pyridine
- QC-6360
- FT-0648779
- KB-20044
- 5-Brom-thiazolo[5,4-b]pyridin-2-ylamin
- 5-Brom-thieno<
- 2,3-b>
- pyridin
- 5-bromo-thiazolo[5,4-b]pyridin-2-ylamine
- AK-27150
- 5-bromothiazolo[5,4-b]pyridin-2-amine
- 5-bromothiazolo[5,4-b]pyridin-2-ylamine
- RP27878
- 5-Brom-thieno< 2,3-b> pyridin
- YMOORGYWRBQPDZ-UHFFFAOYSA-N
- Thieno[2,3-b]pyridine, 5-bromo-
- AK170432
- Z2738925446
- EN300-344540
- A879149
- MFCD18254753
- SCHEMBL452490
- CS-0042119
- 21344-24-1
- DS-7579
- P12264
- Z1269204905
- AKOS022690524
- PB48460
- DS-015475
- SY098175
-
- MDL: MFCD18254753
- Inchi: 1S/C7H4BrNS/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H
- InChI Key: YMOORGYWRBQPDZ-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C(C=CS2)=C1
Computed Properties
- Exact Mass: 212.92478g/mol
- Monoisotopic Mass: 212.92478g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1
- XLogP3: 2.9
Experimental Properties
- Boiling Point: 278.0±20.0°C at 760 mmHg
5-Bromothieno[2,3-b]pyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
5-Bromothieno[2,3-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029182023-5g |
5-Bromothieno[2,3-b]pyridine |
21344-24-1 | 95% | 5g |
$1214.45 | 2023-09-02 | |
| Alichem | A029182023-10g |
5-Bromothieno[2,3-b]pyridine |
21344-24-1 | 95% | 10g |
$1722.05 | 2023-09-02 | |
| Alichem | A029182023-25g |
5-Bromothieno[2,3-b]pyridine |
21344-24-1 | 95% | 25g |
$3452.80 | 2023-09-02 | |
| TRC | B429293-500mg |
5-bromothieno[2,3-b]pyridine |
21344-24-1 | 500mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B429293-1g |
5-bromothieno[2,3-b]pyridine |
21344-24-1 | 1g |
$ 65.00 | 2022-06-07 | ||
| TRC | B429293-5g |
5-bromothieno[2,3-b]pyridine |
21344-24-1 | 5g |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B894705-1g |
5-Bromothieno[2,3-b]pyridine |
21344-24-1 | 98% | 1g |
2,118.60 | 2021-05-17 | |
| Matrix Scientific | 200652-0.250g |
5-Bromothieno[2,3-b]pyridine |
21344-24-1 | 0.250g |
$456.00 | 2023-09-07 | ||
| Matrix Scientific | 200652-1g |
5-Bromothieno[2,3-b]pyridine |
21344-24-1 | 1g |
$1157.00 | 2023-09-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XR325-100mg |
5-Bromothieno[2,3-b]pyridine |
21344-24-1 | 98% | 100mg |
614CNY | 2021-05-08 |
5-Bromothieno[2,3-b]pyridine Suppliers
5-Bromothieno[2,3-b]pyridine Related Literature
-
1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 5-Bromothieno[2,3-b]pyridine
Introduction to 5-Bromothieno[2,3-b]pyridine (CAS No. 21344-24-1)
5-Bromothieno[2,3-b]pyridine, with the CAS number 21344-24-1, is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom with a thienopyridine scaffold, making it an attractive candidate for various applications, including drug discovery and organic electronics.
The chemical structure of 5-Bromothieno[2,3-b]pyridine consists of a thiophene ring fused to a pyridine ring, with a bromine substituent at the 5-position. This arrangement imparts distinct electronic and steric properties to the molecule, which are crucial for its biological and physical activities. The bromine atom, in particular, can be readily replaced in various chemical reactions, making 5-Bromothieno[2,3-b]pyridine an excellent starting material for the synthesis of more complex derivatives.
In the realm of medicinal chemistry, 5-Bromothieno[2,3-b]pyridine has been explored as a scaffold for the development of novel therapeutic agents. Recent studies have highlighted its potential as a lead compound for the design of drugs targeting various diseases. For instance, researchers at the University of California have demonstrated that derivatives of 5-Bromothieno[2,3-b]pyridine exhibit potent anti-inflammatory and anti-cancer activities. These findings suggest that this compound could serve as a valuable platform for the discovery of new pharmaceuticals.
Beyond its medicinal applications, 5-Bromothieno[2,3-b]pyridine has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the development of organic semiconductors and other advanced materials. Studies conducted at the Massachusetts Institute of Technology have shown that derivatives of 5-Bromothieno[2,3-b]pyridine can be used to create highly efficient organic photovoltaic cells and field-effect transistors. These applications highlight the compound's versatility and potential impact on technological advancements.
The synthesis of 5-Bromothieno[2,3-b]pyridine typically involves multi-step processes that include ring formation and functional group introduction. One common synthetic route involves the condensation of 2-bromoacetyl bromide with thiophene-2-carbaldehyde followed by cyclization to form the thienopyridine core. Subsequent bromination at the 5-position yields the final product. This synthetic strategy allows for high yields and good purity, making it suitable for both laboratory-scale and industrial production.
The physical properties of 5-Bromothieno[2,3-b]pyridine, such as its melting point and solubility, are important considerations for its use in various applications. The compound is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination. Its solubility in common organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) makes it easy to work with in solution-based reactions.
In terms of safety and handling, while 5-Bromothieno[2,3-b]pyridine is not classified as a hazardous material, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and work should be conducted in a well-ventilated area to minimize exposure risks.
The future prospects for 5-Bromothieno[2,3-b]pyridine are promising. Ongoing research continues to uncover new applications and derivatives of this versatile compound. For example, recent studies have explored its potential as a ligand in metal-catalyzed reactions and as a building block for supramolecular assemblies. These developments underscore the broad utility of 5-Bromothieno[2,3-b]pyridine in both fundamental research and practical applications.
In conclusion, 5-Bromothieno[2,3-b]pyridine (CAS No. 21344-24-1) is a multifaceted compound with significant potential in medicinal chemistry and materials science. Its unique structure and properties make it an attractive candidate for further investigation and development. As research in these fields continues to advance, it is likely that new applications and derivatives of this compound will emerge, further cementing its importance in scientific and technological innovation.
21344-24-1 (5-Bromothieno[2,3-b]pyridine) Related Products
- 28988-21-8(3-Bromothieno[2,3-b]pyridine)
- 65479-94-9(Thieno[2,3-b]quinoline, 7-bromo-)
- 65479-93-8(THIENO[2,3-B]QUINOLINE, 6-BROMO-)
- 1447607-47-7(5-BROMOTHIENO[2,3-B]PYRIDIN-2-AMINE HCL)
- 1305208-22-3(4-Bromothieno[2,3-b]pyridine)
- 2413898-26-5(2,5-dibromothieno2,3-bpyridine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)